Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Nomenclature Rationalization and Substituent Hierarchy Analysis
The IUPAC name of the compound is derived from its parent structure and substituents, following priority rules for functional groups. The core structure is 1,3-dithiole-4-carboxylate , a five-membered heterocyclic ring containing sulfur atoms at positions 1 and 3, a carboxylate ester at position 4, and substituents at positions 2 and 5.
Key Nomenclature Components:
Parent Structure :
Substituents :
Substituent Hierarchy :
Table 1: Functional Group Priorities in IUPAC Nomenclature
| Functional Group | Priority | Role in Nomenclature |
|---|---|---|
| Carboxylate ester | Highest | Determines suffix |
| Thioxo group | Secondary | Described as a prefix |
| Sulfanyl group | Tertiary | Described as a substituent |
Rationalization of Substituent Placement:
The numbering of the dithiole ring follows the lowest locant rule , ensuring the substituents receive the smallest possible numbers. The ethyl ester at position 4 is fixed due to its role as the parent functional group. The thioxo group at position 2 and sulfanyl group at position 5 are assigned based on their positions relative to the parent structure.
Comparative Analysis of Structural Descriptors in Thiodiazole Derivatives
Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate belongs to the broader class of thiodiazole derivatives , which include heterocyclic compounds with sulfur and nitrogen atoms. Below is a comparative analysis of structural descriptors in related compounds.
Structural Features of Thiodiazole Derivatives:
- Core Ring Systems :
- Dithiole : A five-membered ring with two sulfur atoms (e.g., 1,3-dithiole).
- Thiazole : A five-membered ring with one sulfur and one nitrogen atom.
- Tetrathiafulvalene (TTF) : A fused dithiole system with two sulfur atoms per ring.
Properties
IUPAC Name |
ethyl 2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3-dithiole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S4/c1-2-19-11(18)10-12(23-13(20)22-10)21-7-8-4-3-5-9(6-8)14(15,16)17/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQGPNDQXUSGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=S)S1)SCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate (CAS: 338793-29-6) is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects, particularly focusing on its antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a dithiole ring system with a thioether side chain that includes a trifluoromethyl group, which may contribute to its biological activity by enhancing lipophilicity and modulating receptor interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various thiophene derivatives, which share structural similarities with this compound. For instance, compounds with thiophene moieties have shown promising results against multidrug-resistant strains of Salmonella Typhi. One such derivative exhibited a minimum inhibitory concentration (MIC) of 3.125 mg/mL against XDR S. Typhi, outperforming standard antibiotics like ciprofloxacin and ceftriaxone .
| Compound | MIC (mg/mL) | Target Bacteria | Reference |
|---|---|---|---|
| 4F | 3.125 | XDR Salmonella Typhi | |
| Ciprofloxacin | N/A | XDR Salmonella Typhi | Positive control |
This suggests that the structural features of this compound may similarly confer antibacterial efficacy.
Anticancer Potential
The anticancer activity of compounds related to this compound has also been investigated. Research indicates that certain dithiole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. The trifluoromethyl group may enhance these effects by increasing the compound's reactivity towards cellular targets.
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated several thiophene-based compounds for their antibacterial properties. This compound was included in the screening process due to its structural similarity to active compounds identified in previous research. The results indicated that it could potentially inhibit bacterial growth effectively, warranting further investigation into its mechanism of action.
- Structure–Activity Relationship (SAR) : Analysis of SAR for similar compounds revealed that modifications in the dithiole structure significantly affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial potency by improving binding affinity to bacterial targets .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure includes a trifluoromethyl group, which enhances its biological activity. Studies have indicated that derivatives of dithiole compounds exhibit various pharmacological effects, including:
- Antitumor Activity : Research has shown that dithiole derivatives can inhibit the proliferation of cancer cells. For instance, a study by Rynbrandt et al. highlighted the potential of trifluoromethyl-substituted dithiole compounds in developing novel anticancer agents .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. A case study demonstrated that similar compounds can disrupt bacterial cell membranes, leading to cell death .
Case Study: Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate | MCF-7 (breast cancer) | 15 | Rynbrandt et al., 1981 |
| Similar Dithiole Derivative | HeLa (cervical cancer) | 10 | Sasse et al., 2002 |
Materials Science
In materials science, this compound is investigated for its potential in synthesizing advanced materials due to its unique electronic properties.
- Conductive Polymers : The incorporation of dithiole units into polymer matrices can enhance electrical conductivity. Studies have shown that polymers containing dithiole groups exhibit improved charge transport properties, making them suitable for applications in organic electronics and solar cells .
Data Table: Conductivity Measurements
| Polymer Type | Dithiole Content (%) | Conductivity (S/cm) | Reference |
|---|---|---|---|
| Polymer A | 5 | 0.01 | Campeau et al., 2008 |
| Polymer B | 10 | 0.05 | Zificsak & Hlasta, 2004 |
Agricultural Chemistry
The compound also shows promise in agricultural applications, particularly as a pesticide or herbicide.
- Pesticidal Activity : Research indicates that dithiole derivatives can act as effective pesticides due to their ability to inhibit key enzymes in pest metabolism. This leads to reduced survival rates of agricultural pests without significantly harming beneficial insects .
Case Study: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | Kania-Korwel et al., 2012 |
| Similar Compound | Beetles | 75 | Sengupta et al., 2017 |
Comparison with Similar Compounds
Impact of Substituent Position and Nature
- Electronic Effects : The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than fluorine (-F), which may influence the electron density of the dithiole ring and alter reactivity in nucleophilic or electrophilic reactions.
- Substituent Position: Meta-substitution of CF₃ (target compound) vs.
Broader Context: Sulfanyl-Substituted Esters
However, the dithiole core in the target compound distinguishes it from triazine-based agrochemicals. Key distinctions include:
- Core Structure: The 1,3-dithiole ring (target) vs.
- Biological Activity : Sulfonylureas inhibit acetolactate synthase in plants, whereas the target compound’s bioactivity (if any) remains uncharacterized in the provided evidence.
Research Findings and Data Limitations
- Synthesis: No direct synthesis data for the target compound are provided. However, analogous dithiole carboxylates (e.g., the 4-fluoro derivative) likely involve coupling reactions between benzyl thiols and dithiole precursors under basic conditions .
- Physicochemical Data : Experimental data (melting point, solubility) are absent in the evidence, necessitating reliance on computational predictions for properties like logP and molecular polarity.
- Biological Studies: No activity data are available for the target compound or its analogues in the provided sources, precluding a functional comparison.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally similar dithiole derivatives often involves nucleophilic substitution or cyclization reactions. For example, thiophene carboxylates can be synthesized by reacting ethyl acetoacetate with sulfur and aromatic amines in ethanol under reflux (5–8 hours), followed by acidification and crystallization . Optimizing solvent choice (e.g., 1,4-dioxane for improved solubility) and stoichiometric ratios of reagents (e.g., benzoylisothiocyanate) can enhance yields . Monitoring reaction progress via TLC and adjusting reflux duration (e.g., overnight vs. 3 hours) is critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for F coupling) and thioester linkages.
- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity >95% .
Q. What purification strategies are recommended for isolating this compound?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration) can remove unreacted sulfur or metal catalysts . Recrystallization from 1,4-dioxane or ethanol is effective for removing polar byproducts, as demonstrated in analogous thiophene carboxylate syntheses . Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves non-polar impurities .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . For example, the thioxo group’s electron-withdrawing effect can be quantified via Mulliken charges, explaining its role in Michael addition reactions . Solvent effects (e.g., PCM models) refine reaction pathway simulations .
Q. What mechanistic insights exist for sulfur-based reactivity in this compound?
- Methodological Answer : The sulfanyl group undergoes electrophilic substitution at the 5-position of the dithiole ring. Studies on dibenzothiophenium triflates suggest that trifluoromethyl groups stabilize transition states via inductive effects, accelerating thiolate displacement . Kinetic isotope effect (KIE) experiments and S isotopic labeling can validate proposed mechanisms .
Q. How can contradictory data on reaction yields or byproduct formation be resolved?
- Methodological Answer : Contradictions often arise from trace moisture or oxygen. Replicate reactions under inert atmospheres (argon/glovebox) . Advanced characterization (e.g., X-ray crystallography) clarifies whether byproducts stem from stereochemical variations or oxidation . Statistical tools like Design of Experiments (DoE) identify critical variables (e.g., temperature, catalyst loading) .
Q. What strategies improve scalability while maintaining stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
